Diethyl 4,4'-oxydibenzoate
Description
Contextual Significance within Organic Synthesis and Materials Science
In the vast landscape of chemical compounds, Diethyl 4,4'-oxydibenzoate is distinguished by its role as a versatile monomer and a precursor in the synthesis of high-performance polymers and functional materials. The parent dicarboxylic acid, 4,4'-oxydibenzoic acid, is a well-established monomer used in the production of specialty polymers, including liquid crystal polymers and high-strength fibers. bldpharm.com The diethyl ester, in turn, serves as a more soluble and processable derivative for certain synthetic applications.
The significance of this compound in materials science is closely linked to the properties imparted by its core structure: the rigid yet bent diphenyl ether unit combined with the reactive ester functionalities. This combination is particularly advantageous in the creation of materials that require a balance of thermal stability, mechanical strength, and specific optical or electronic properties. Chemical suppliers categorize the compound under "Polymer Science Material Building Blocks" and as an "Organic monomer of COF" (Covalent Organic Frameworks), underscoring its relevance in these advanced fields. nih.gov
Historical Development and Early Investigations of Aromatic Diesters
The journey of aromatic diesters like this compound is rooted in the fundamental principles of esterification, a reaction class that has been a cornerstone of organic chemistry for over a century. The Fischer-Speier esterification, first described in the late 19th century, provided a foundational method for synthesizing esters from carboxylic acids and alcohols, a process that remains relevant for the production of this compound from its parent, 4,4'-oxydibenzoic acid, and ethanol (B145695). ossila.com
Early investigations into aromatic esters were driven by the burgeoning polymer industry and the quest for new materials with enhanced properties. The development of various synthetic routes to produce the precursor, 4,4'-oxydibenzoic acid, highlights its industrial importance. For instance, historical methods involved the oxidation of 4,4'-ditolyl ether, while later patents from the 21st century describe more efficient processes, such as the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid. researchgate.net These advancements in the synthesis of the parent acid paved the way for the availability and subsequent investigation of its esters, including this compound. The study of related aromatic diesters for applications in liquid crystals also contributed to the understanding of how molecular structure influences material properties, a key concept in the development of materials derived from this compound. elsevierpure.comrsc.org
Current Research Landscape and Emerging Trends
The contemporary research landscape for this compound and its parent acid is vibrant, with a significant focus on the development of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The deprotonated form of 4,4'-oxydibenzoic acid (H₂OBA) has emerged as a highly effective V-shaped ligand for creating three-dimensional MOFs with intriguing properties.
A notable area of current research involves the synthesis of lanthanide-based MOFs using the 4,4'-oxydibenzoate ligand. semanticscholar.org These materials exhibit fascinating luminescence and magnetic properties that are dependent on the specific lanthanide ion used. For example, MOFs incorporating Europium (Eu) and Terbium (Tb) display characteristic metal-based luminescence, making them potential candidates for applications in sensing and optics. semanticscholar.org Furthermore, frameworks built with Gadolinium (Gd) and Dysprosium (Dy) have been shown to exhibit antiferromagnetic coupling. semanticscholar.org
Another emerging trend is the use of 4,4'-oxybis(benzoic acid) (oba) in constructing luminescent MOFs for the selective detection of molecules. elsevierpure.com For instance, a cobalt-based 3D framework using the 'oba' ligand has been synthesized, demonstrating the ligand's crucial role in forming three-dimensional structures. elsevierpure.com The development of such sensor materials highlights a move towards creating "smart" materials with specific, targeted functionalities. The exploration of related diesters as linkers in MOFs for applications like hydrogen storage further illustrates the potential of this class of compounds in addressing contemporary energy and environmental challenges. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 4,4'-Oxydibenzoic Acid |
| CAS Number | 3096-86-4 rsc.org | 2215-89-6 |
| Molecular Formula | C₁₈H₁₈O₅ rsc.org | C₁₄H₁₀O₅ |
| Molecular Weight | 314.33 g/mol nih.gov | 258.23 g/mol |
| IUPAC Name | This compound | 4-(4-carboxyphenoxy)benzoic acid |
| Appearance | Not specified | White to Almost white powder/crystal bldpharm.com |
| Melting Point | Not specified | 329 °C bldpharm.com |
Table 2: Research Findings on Lanthanide MOFs with 4,4'-Oxydibenzoate Ligand
| Lanthanide Metal (Ln) | Compound | Key Structural Feature | Observed Property | Reference |
| Europium (Eu) | {[Eu₄(OBA)₆(DMF)(H₂O)]·2DMF·3H₂O}n | 3D Metal-Organic Framework | Metal-based luminescence | semanticscholar.org |
| Terbium (Tb) | {[Tb₄(OBA)₆(H₂O)₂]·3DMF·2H₂O}n | 3D Metal-Organic Framework | Metal-based luminescence | semanticscholar.org |
| Gadolinium (Gd) | {[Gd₄(OBA)₆(DMF)(H₂O)]·2DMF·3H₂O}n | 3D Metal-Organic Framework | Antiferromagnetic coupling | semanticscholar.org |
| Dysprosium (Dy) | {[Dy₄(OBA)₆(H₂O)₂]·3DMF·2H₂O}n | 3D Metal-Organic Framework | Antiferromagnetic coupling | semanticscholar.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3096-86-4 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxycarbonylphenoxy)benzoate |
InChI |
InChI=1S/C18H18O5/c1-3-21-17(19)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
RJSQMNBJPSWPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 4,4 Oxydibenzoate
Established Esterification Routes
The formation of the ethyl ester groups in Diethyl 4,4'-oxydibenzoate can be accomplished through several well-established methods. These routes primarily involve the reaction of a carboxylic acid or its derivative with ethanol (B145695) or the substitution of a leaving group by an ethoxide.
Direct Esterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental and widely employed method for synthesizing this compound. This approach involves the reaction of 4,4'-Oxydibenzoic acid with an excess of ethanol in the presence of a strong acid catalyst.
The general reaction is as follows:
HOOC-C₆H₄-O-C₆H₄-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-C₆H₄-O-C₆H₄-COOCH₂CH₃ + 2 H₂O
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). mit.edu The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of ethanol is typically used, and the water produced during the reaction is often removed, for instance, by using a Dean-Stark apparatus. mit.edu
Another established direct route to a similar diester, Diethyl 4,4'-(ethane-1,2-diyldi-oxy)dibenzoate, involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1,2-dichloroethane (B1671644) in dimethylformamide (DMF). nih.gov This method, a variation of the Williamson ether synthesis, forms the ether linkage first, followed by the presence of the pre-formed ethyl ester groups. A similar Williamson ether synthesis approach can be applied to produce Diethyl 4,4'-[octane-1,8-diylbis(oxy)]dibenzoate, where ethyl 4-hydroxybenzoate is reacted with 1,8-dibromo-octane in acetone (B3395972) with potassium carbonate as a base, yielding the product in high purity after recrystallization. researchgate.net This suggests a viable pathway where 4-hydroxybenzoic acid is first esterified to ethyl 4-hydroxybenzoate, which then undergoes a Williamson ether synthesis with a suitable dihaloether or by other means of forming the ether bridge.
Table 1: Reaction Parameters for the Synthesis of a Related Diester via Williamson Ether Synthesis-like Reaction
| Parameter | Details | Reference |
| Reactants | Ethyl 4-hydroxybenzoate, 1,8-dibromo-octane | researchgate.net |
| Solvent | Acetone | researchgate.net |
| Base | Anhydrous potassium carbonate | researchgate.net |
| Reaction Time | 24 hours | researchgate.net |
| Reaction Condition | Reflux | researchgate.net |
| Yield | 86% | researchgate.net |
Transesterification Processes
Transesterification offers an alternative pathway to this compound, particularly when starting from another ester of 4,4'-oxydibenzoic acid, such as the dimethyl ester. This process involves the exchange of the alkoxy group of the ester with another alcohol in the presence of a catalyst.
The general reaction is:
CH₃OOC-C₆H₄-O-C₆H₄-COOCH₃ + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-C₆H₄-O-C₆H₄-COOCH₂CH₃ + 2 CH₃OH
This equilibrium reaction can be driven to completion by using a large excess of ethanol or by removing the methanol (B129727) as it is formed. Catalysts for transesterification can be acidic (e.g., sulfuric acid) or basic (e.g., sodium ethoxide). Basic catalysts are often more effective at lower temperatures. For related compounds, transesterification is a recognized reaction, indicating its potential applicability for the synthesis of this compound.
Novel Catalytic Systems in Synthesis
Research into the synthesis of esters has led to the development of novel catalytic systems aimed at improving efficiency, selectivity, and environmental compatibility. While specific applications to this compound are not extensively documented in readily available literature, trends in esterification catalysis suggest potential avenues.
Heterogeneous solid acid catalysts are a promising alternative to traditional homogeneous catalysts like sulfuric acid. These catalysts, such as sulfated zirconia, zeolites, and functionalized resins, offer advantages like easier separation from the reaction mixture, reduced corrosion, and potential for reuse. For instance, sulfated titania (SO₄/TiO₂) has been shown to be an effective heterogeneous acid catalyst for the dehydration of ethanol to diethyl ether, a reaction that shares principles with esterification catalysis. mdpi.com Such catalysts could potentially be adapted for the direct esterification of 4,4'-Oxydibenzoic acid.
Mechanistic Insights into Esterification Reactions
The most common method for the synthesis of this compound, the Fischer-Speier esterification, proceeds through a well-established nucleophilic acyl substitution mechanism. The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mit.edu
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. mit.edu
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
This process occurs at both carboxylic acid functional groups of the 4,4'-Oxydibenzoic acid molecule to form the diethyl diester. The reversibility of each step necessitates measures to shift the equilibrium towards the product side for high yields. mit.edu
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its subsequent applications. The purification strategy typically involves a combination of washing and recrystallization steps.
After the reaction is complete, the crude product is often worked up by washing with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and remove any unreacted 4,4'-Oxydibenzoic acid. This is followed by washing with water to remove any remaining salts and water-soluble impurities.
Recrystallization is a key technique for achieving high purity. The choice of solvent is critical and depends on the solubility characteristics of the compound. For a related compound, Diethyl 4,4'-[octane-1,8-diylbis(oxy)]dibenzoate, recrystallization from hot ethanol was effective in yielding colorless needle-shaped crystals. researchgate.net This suggests that ethanol could be a suitable recrystallization solvent for this compound as well. The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.
Table 2: General Purification Steps for Diethyl Esters
| Step | Description | Purpose |
| 1. Washing | The crude product is washed with an aqueous sodium bicarbonate solution. | To neutralize the acid catalyst and remove unreacted carboxylic acid. |
| 2. Washing | The organic layer is washed with water. | To remove residual salts and water-soluble impurities. |
| 3. Drying | The organic solution is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). | To remove traces of water before solvent evaporation. |
| 4. Recrystallization | The crude solid is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly. | To separate the desired compound from impurities based on differences in solubility. |
| 5. Filtration | The purified crystals are collected by filtration. | To isolate the final product. |
Chemical Reactivity and Derivatization of Diethyl 4,4 Oxydibenzoate
Hydrolysis to 4,4'-Oxydibenzoic Acid
The hydrolysis of the ethyl ester groups in Diethyl 4,4'-oxydibenzoate to yield 4,4'-oxydibenzoic acid is a fundamental and widely employed reaction. This transformation is typically achieved under basic conditions, followed by acidification. The resulting diacid, 4,4'-oxydibenzoic acid, is a crucial monomer in the production of high-performance polymers such as polybenzoxazoles and liquid crystal polymers.
The process generally involves heating the diester in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon of the ester groups. The subsequent elimination of ethanol (B145695) and final acidification of the resulting dicarboxylate salt yields the desired 4,4'-oxydibenzoic acid.
Several patented methods detail the industrial-scale production of 4,4'-oxydibenzoic acid, often starting from related precursors and involving the hydrolysis of a diester intermediate like this compound as a key step. For instance, one method describes the condensation of p-hydroxybenzoic acid with a p-halobenzoic acid derivative, followed by hydrolysis of the resulting diester. Another approach involves the hydrolysis of 4,4'-dicyanodiphenyl ether. These processes underscore the industrial relevance of the hydrolysis reaction to access the valuable diacid monomer.
Table 1: General Conditions for Hydrolysis of this compound
| Parameter | Condition |
| Reagent | Aqueous solution of a strong base (e.g., NaOH, KOH) |
| Solvent | Water, often with a co-solvent like ethanol to improve solubility |
| Temperature | Elevated temperatures, often at reflux |
| Reaction Time | Varies depending on scale and specific conditions, typically several hours |
| Work-up | Acidification with a mineral acid (e.g., HCl, H₂SO₄) to precipitate the diacid |
Transesterification Reactions with Diverse Alcohols
Transesterification is a key reaction for modifying the ester groups of this compound, allowing for the incorporation of different alcohol moieties. This process is particularly significant in polymer chemistry for the synthesis of novel polyesters with tailored properties. By reacting this compound with various diols or polyols, a wide range of polyesters with varying chain lengths, flexibilities, and functionalities can be produced.
The reaction is typically catalyzed by metal salts, such as zinc acetate (B1210297) or titanium alkoxides, and is driven by the removal of ethanol to shift the equilibrium towards the formation of the new ester. The choice of alcohol plays a crucial role in determining the characteristics of the resulting polymer. For example, reaction with long-chain diols can introduce flexibility into the polymer backbone, leading to materials with lower melting points and increased solubility.
While specific studies detailing the transesterification of this compound with a wide array of simple alcohols are not extensively documented in publicly available literature, the principles of transesterification are well-established. The synthesis of liquid crystalline polyesters often involves the transesterification of aromatic diesters with various diols, highlighting the industrial potential of this reaction for creating high-performance materials.
Electrophilic and Nucleophilic Aromatic Substitution Potential
The diphenyl ether core of this compound is susceptible to electrophilic aromatic substitution reactions. The ether linkage is an activating group, directing incoming electrophiles to the ortho and para positions relative to the oxygen atom. However, the two ethyl carboxylate groups are deactivating and meta-directing. The interplay of these opposing electronic effects governs the regioselectivity of substitution. Due to the para-substitution of the ester groups, the positions ortho to the ether linkage are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of diphenyl ether itself typically yields a mixture of ortho- and para-substituted products. In the case of this compound, nitration would be expected to occur at the positions ortho to the ether bridge. A patented process for the nitration of diphenyl ether compounds in the presence of an organic solvent and acetic anhydride (B1165640) suggests that controlling the reaction conditions is crucial for achieving desired isomer ratios. google.com
Nucleophilic aromatic substitution on the diphenyl ether core of this compound is less favorable due to the electron-donating nature of the ether linkage. However, if strong electron-withdrawing groups were present on the aromatic rings, nucleophilic substitution could become a viable pathway for further functionalization.
Functionalization at the Ethyl Ester Moieties
The ethyl ester groups of this compound offer a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups.
Amidation and Polyamide Synthesis: The ester groups can be converted to amides by reaction with primary or secondary amines. This aminolysis reaction typically requires elevated temperatures. The resulting diamide (B1670390) can be a valuable intermediate for further synthesis. Furthermore, reaction with diamines can lead to the formation of polyamides, a class of polymers known for their excellent thermal and mechanical properties. The direct synthesis of polyamides from diols and diamines via catalytic dehydrogenation offers a modern and atom-economical alternative to traditional condensation methods. core.ac.uk
Hydrazide Formation: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding dihydrazide, 4,4'-oxydibenzohydrazide. This reaction is generally carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. The resulting dihydrazide is a key precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which often exhibit interesting pharmacological activities.
Reduction to Alcohols: The ester groups can be reduced to primary alcohols to yield 4,4'-oxybis(benzyl alcohol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting diol can be used as a monomer in polymerization reactions or as a precursor for other functional molecules.
Exploration of Linker Modifications in Analogues
Research has been conducted on the synthesis of diaryl ether derivatives with varying linker lengths. For example, an analogue of this compound has been synthesized where the single oxygen atom is replaced by an octane-1,8-diylbis(oxy) linker, creating a more flexible and longer connection between the two aromatic rings. This modification significantly impacts the physical properties, such as melting point and liquid crystalline behavior, of the resulting compounds and polymers.
The synthesis of such analogues typically involves the reaction of a dihaloalkane with two equivalents of a p-hydroxybenzoate ester in the presence of a base. The length and nature of the dihaloalkane can be varied to introduce a wide range of flexible or rigid linkers. This approach allows for the fine-tuning of properties for applications in areas such as liquid crystals, high-performance polymers, and materials science.
Polymerization Chemistry Involving Diethyl 4,4 Oxydibenzoate
Diethyl 4,4'-oxydibenzoate as a Monomer in Polyester (B1180765) Synthesis
The most common application of this compound is in the synthesis of aromatic polyesters through polycondensation reactions with various diols. The resulting polymers find use in high-performance applications.
The synthesis of polyesters from this compound and a diol typically proceeds via a melt transesterification process. This reaction involves the elimination of ethanol (B145695) and is generally catalyzed by metal compounds, such as titanium alkoxides. While specific kinetic studies on this compound are not extensively published, the mechanism can be understood by analogy to similar monomers like diethyl terephthalate.
Thermotropic liquid crystalline polymers are a class of materials known for their exceptional mechanical properties and thermal stability. researchgate.net They are typically composed of rigid mesogenic units. This compound can be incorporated into the main chain of polyesters to form LCPs. The rigid biphenyl (B1667301) unit contributes to the mesogenic character, while the ether linkage introduces a degree of flexibility.
This "kink" in the monomer structure disrupts the perfect linearity of the polymer chain, which can lower the melting point and broaden the temperature range in which the liquid crystalline phase is stable. By copolymerizing this compound with other more linear aromatic monomers, such as those derived from 4-hydroxybenzoic acid, and various diols, the specific mesophase (e.g., nematic, smectic) and transition temperatures can be precisely controlled. scientific.net This allows for the tailoring of LCPs with specific processing characteristics and performance profiles for applications in electronics and specialty fibers. nih.gov
Copolymerization is a powerful strategy to modify the properties of polyesters. Incorporating this compound as a comonomer in polyesters allows for the systematic tuning of their thermal, mechanical, and degradation properties. When copolymerized with aliphatic diacids or diols, the aromatic ether unit enhances the glass transition temperature (Tg) and thermal stability compared to purely aliphatic polyesters. researchgate.net
The flexible ether bridge in the this compound unit can disrupt chain packing and reduce crystallinity, leading to more amorphous materials with improved toughness and clarity. researchgate.netresearchgate.net The structure-property relationship can be systematically investigated by varying the ratio of the aromatic, ether-containing monomer to other comonomers. For instance, increasing the content of a flexible aliphatic diol in a copolyester with this compound would generally lead to a lower Tg, increased flexibility, and faster degradation rates. researchgate.netwur.nl
Table 1: Illustrative Structure-Property Relationships in Copolyesters Containing an Oxydibenzoate Unit This table is a representative example based on established principles of polyester chemistry.
| Comonomer 1 | Comonomer 2 | Oxydibenzoate Content (mol%) | Expected Tg (°C) | Expected Crystallinity | Expected Mechanical Properties |
|---|---|---|---|---|---|
| 1,4-Butanediol | Adipic Acid | 0 | ~ -45 | Semicrystalline | Flexible, Ductile |
| 1,4-Butanediol | This compound | 50 | ~ 60-80 | Amorphous | Rigid, Tough |
| 1,4-Butanediol | This compound | 100 | ~ 140-160 | Low / Amorphous | Stiff, Brittle |
| Ethylene Glycol | This compound | 100 | ~ 160-180 | Low / Amorphous | Very Stiff, Brittle |
Investigation of Alternative Polymerization Pathways
Beyond traditional melt polycondensation, alternative polymerization methods are being explored to synthesize polyesters under milder conditions. Enzymatic polymerization, using lipases as catalysts, represents a green alternative. nih.gov These reactions can proceed with high selectivity at lower temperatures, reducing side reactions and energy consumption. The transesterification of diethyl esters using lipases has been demonstrated for various substrates. Conceptually, this compound could be polymerized with a diol using an immobilized lipase (B570770) in an organic solvent, offering a pathway to well-defined polyesters with potentially unique microstructures.
Controlled Polymerization Techniques Utilizing this compound Derived Structures
Standard step-growth polycondensation offers limited control over molecular weight distribution and polymer architecture. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP), allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. researchgate.netvt.edu
This compound itself is not directly suitable for these chain-growth methods. However, it can be chemically modified into a "derived structure." For example:
The ester groups can be reduced to alcohols, yielding 4,4'-oxybis(benzyl alcohol). This resulting diol can then be used as an initiator for the ROP of cyclic esters like caprolactone, creating an ABA-type block copolymer with a central rigid aromatic block and outer flexible aliphatic blocks.
The aromatic rings could be functionalized with polymerizable groups, such as a vinyl or an acryloyl moiety, to create a monomer suitable for controlled radical polymerization.
Alternatively, the corresponding diacid, 4,4'-oxydibenzoic acid, can be converted into derivatives that can be incorporated into complex architectures. Block copolymers containing phenyl benzoate (B1203000) moieties have been successfully synthesized via ATRP, demonstrating the feasibility of incorporating such structures in a controlled manner. mdpi.com
Surface-Initiated Polymerization and Grafting Studies with Related Monomers
Modifying the surface properties of materials is crucial for applications in biocompatible devices, sensors, and coatings. Surface-initiated polymerization is a powerful method to grow polymer chains directly from a substrate, creating a dense and covalently bound polymer brush.
This can be achieved through two main strategies relevant to monomers like this compound:
Grafting To : A pre-synthesized polyester based on this compound, with reactive end-groups, can be chemically anchored onto a functionalized surface. This method is straightforward but can lead to lower grafting densities. nih.gov
Grafting From : A molecule structurally related to the monomer, such as 4-hydroxy-4'-carboxy-diphenyl ether, is first immobilized on the surface. The free hydroxyl or carboxyl group can then act as an initiating site for a surface-initiated polymerization reaction, leading to a high density of grafted chains.
Studies have shown successful grafting of molecules like benzoic acid onto polymer films to alter surface polarity from hydrophobic to hydrophilic, indicating the effectiveness of attaching such aromatic acids to surfaces. nih.govmdpi.comresearchgate.net This principle could be extended to create surfaces with the specific chemical and physical properties imparted by the oxydibenzoate structure.
Coordination Chemistry and Metal Organic Frameworks Mofs Applications
Design and Synthesis of 4,4'-Oxydibenzoate-Based Ligands
The primary ligand derived from diethyl 4,4'-oxydibenzoate is its corresponding dicarboxylic acid, 4,4'-oxydibenzoic acid. The synthesis of H₂oba can be achieved through the hydrolysis of this compound. More pertinent to the construction of coordination polymers and MOFs is the common practice of in situ hydrolysis. In this approach, this compound is used as the starting material in the reaction mixture with a metal salt under hydrothermal or solvothermal conditions. The elevated temperatures and presence of water or other nucleophilic solvents facilitate the hydrolysis of the ethyl ester groups to carboxylic acid groups, which then become available to coordinate with the metal ions.
This in situ generation of the active ligand is a strategic choice in crystal engineering. It can influence the crystallization kinetics and, in some cases, lead to the formation of unique framework topologies that might not be accessible when starting directly with the dicarboxylic acid. The flexible V-shape of the 4,4'-oxydibenzoate ligand, with its ether linkage, allows for a range of coordination modes, making it an adaptable component in the design of functional materials.
Beyond the parent dicarboxylic acid, the 4,4'-oxydibenzoate scaffold can be further modified to create a family of related ligands. Introducing functional groups onto the aromatic rings can tune the electronic properties, steric hindrance, and potential for secondary interactions (like hydrogen bonding) within the resulting MOF structure. However, the foundational ligand in this context remains the 4,4'-oxydibenzoate dicarboxylate.
Fabrication of Coordination Polymers and Metal-Organic Frameworks
The construction of coordination polymers and MOFs from 4,4'-oxydibenzoate ligands is predominantly achieved through self-assembly processes under specific reaction conditions. The choice of synthesis method and the parameters employed are critical in directing the final structure and properties of the material.
Hydrothermal and solvothermal syntheses are the most prevalent methods for producing crystalline coordination polymers and MOFs based on the 4,4'-oxydibenzoate ligand. researchgate.netresearchgate.net These techniques involve heating a mixture of the metal salt and the ligand (often this compound or 4,4'-oxydibenzoic acid) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures ranging from 100 to 200 °C for several hours to days. researchgate.netresearchgate.netrsc.org
In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs other organic solvents or solvent mixtures, such as N,N-dimethylformamide (DMF). The choice of solvent can significantly impact the resulting structure, as solvent molecules can act as templates or even coordinate to the metal centers. nih.gov For instance, the reaction of zinc(II) with 4,4'-oxydibenzoate in DMF can yield a nanoporous framework, which transforms into a nonporous polymer upon treatment with water. nih.gov The pH of the reaction mixture is another crucial parameter that influences the deprotonation of the carboxylic acid groups and the coordination behavior of the ligand.
The following table summarizes typical conditions for the synthesis of 4,4'-oxydibenzoate-based coordination polymers:
| Metal Ion | Ligand Source | Solvent(s) | Temperature (°C) | Time (days) | Resulting Compound Formula (example) | Ref |
| Lanthanides (Nd, Sm, Eu, Gd, Tb, Dy) | H₂OBA | DMF/H₂O | Not Specified | Not Specified | {[Ln₄(OBA)₆(DMF)(H₂O)]·2DMF·3H₂O}ₙ | rsc.org |
| Zinc(II) | H₂OBA | DMF/H₂O | Not Specified | Not Specified | [Zn₇Cl₆(oba)₄]ₙ | researchgate.net |
| Cadmium(II) | H₂OBA | DMF/H₂O | Not Specified | Not Specified | [Cd₇Cl₆(oba)₄]ₙ | researchgate.net |
| Silver(I) | H₂OBA | DMF/H₂O | Not Specified | Not Specified | [Ag₂(oba)]ₙ | researchgate.net |
| Cobalt(II) | H₂OBA | DMF/H₂O | Not Specified | Not Specified | [Co(oba)(H₂O)₂]ₙ | researchgate.net |
| Europium(III) | H₂OBA, Sodium Oxalate (B1200264) | H₂O | 160 | 3 | [NaEu(oba)(ox)(H₂O)] | researchgate.net |
| Samarium(III) | H₂OBA, Sodium Oxalate | H₂O | 160 | 3 | [NaSm(oba)(ox)(H₂O)] | researchgate.net |
The formation of coordination polymers and MOFs is a spontaneous process of self-assembly, where the metal ions (nodes) and the organic ligands (linkers) connect through coordination bonds to form an extended, ordered network. The final topology of the framework is dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the ligand.
The 4,4'-oxydibenzoate ligand typically acts as a bridging linker, connecting two or more metal centers. The flexible ether linkage allows the two carboxylate groups to adopt various orientations, leading to a diverse range of network architectures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.net The growth of single crystals suitable for X-ray diffraction is often promoted by slow cooling of the reaction mixture or by careful control of reactant diffusion.
Structural Diversity of this compound Derived Coordination Networks
The coordination networks derived from the 4,4'-oxydibenzoate ligand exhibit remarkable structural diversity, which is influenced by the choice of the metal ion, the reaction conditions, and the presence of auxiliary ligands.
With lanthanide ions, the flexible nature of the 4,4'-oxydibenzoate ligand and the high and variable coordination numbers of the lanthanides lead to the formation of complex 3D frameworks. rsc.org For example, a series of isostructural lanthanide MOFs with the general formula {[Ln₄(OBA)₆(DMF)(H₂O)]·2DMF·3H₂O}ₙ (where Ln = Nd, Sm, Eu, Gd) have been synthesized. rsc.org The structures of these compounds can be influenced by the lanthanide contraction, leading to slight variations in bond lengths and angles across the series.
With transition metals, a variety of dimensionalities have been observed. For instance, with zinc(II) and cadmium(II), 3D pillared-layer motifs can be formed, where 2D inorganic layers are connected by the 4,4'-oxydibenzoate pillars. researchgate.net In other cases, 1D stair-like chains or 2D networks are produced. researchgate.net The use of ancillary ligands, such as 4,4'-bipyridine, can further influence the final structure by providing additional connectivity or by occupying coordination sites on the metal center.
The following table provides structural data for some representative coordination polymers derived from 4,4'-oxydibenzoate:
| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Feature | Ref |
| {[Eu₄(OBA)₆(DMF)(H₂O)]·2DMF·3H₂O}ₙ | Eu(III) | 3D | Monoclinic | C2/c | 3D microporous framework | rsc.org |
| [Zn₇Cl₆(oba)₄]ₙ | Zn(II) | 3D | Monoclinic | P2₁/n | Pillared-layer motif | researchgate.net |
| [Ag₂(oba)]ₙ | Ag(I) | 1D | Monoclinic | P2₁/c | Wave-like chains | researchgate.net |
| [Co(oba)(H₂O)₂]ₙ | Co(II) | 2D | Monoclinic | C2/c | 2D network | researchgate.net |
| [NaEu(oba)(ox)(H₂O)] | Eu(III) | 3D | Monoclinic | P2₁/c | 3D framework with oxalate co-ligand | researchgate.net |
Ligand-Metal Interaction Studies within Framework Architectures
The interaction between the 4,4'-oxydibenzoate ligand and the metal centers is fundamental to the structure and properties of the resulting coordination frameworks. The carboxylate groups of the ligand are the primary coordination sites, and they can bind to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging.
Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are valuable tools for studying these interactions. The coordination of the carboxylate groups to the metal ion results in a characteristic shift of the C=O stretching vibrations compared to the free ligand. The disappearance of the O-H band from the free carboxylic acid in the IR spectrum of the MOF confirms the deprotonation and coordination of the ligand.
The photoluminescent properties of lanthanide-based MOFs derived from 4,4'-oxydibenzoate provide further insight into the ligand-metal interactions. researchgate.netrsc.org The organic ligand can act as an "antenna" by absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. The efficiency of this energy transfer process is highly dependent on the coordination environment of the lanthanide ion and the nature of the ligand-metal bond. For example, europium- and terbium-based MOFs with this ligand exhibit strong, metal-centered luminescence. rsc.org
Computational studies, such as those employing Density Functional Theory (DFT), can provide a deeper, theoretical understanding of the electronic structure and bonding within these frameworks. nih.gov These studies can model the coordination environment, predict bond strengths, and help to rationalize the observed structural and electronic properties.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography of Diethyl 4,4'-oxydibenzoate and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to elucidate their molecular geometry and intermolecular interactions in the solid state.
Similarly, SC-XRD studies on other ester derivatives, such as Diethyl 4,4'-(ethane-1,2-diyldi-oxy)dibenzoate, provide critical data on molecular planarity and packing. nih.gov In this related molecule, the asymmetric unit constitutes one half of the molecule, which lies around a crystallographic inversion center. nih.gov Such studies typically reveal weak intermolecular forces, like C-H···O and C-H···π interactions, which are crucial in consolidating the three-dimensional network of the crystal lattice. nih.govresearchgate.net This information is fundamental for understanding the physical properties of the material and for crystal engineering efforts.
This compound is a derivative of 4,4'-oxybis(benzoic acid), a versatile ligand used extensively in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net In this context, Powder X-ray Diffraction (PXRD) is an essential analytical tool. While SC-XRD provides the structure of a single perfect crystal, PXRD is used to analyze the bulk polycrystalline material, which is the typical output of a synthesis. researchgate.net
The primary use of PXRD is to confirm the phase purity of the synthesized material. The experimental PXRD pattern of the bulk sample is compared with a simulated pattern generated from single-crystal X-ray data. A match between the experimental and simulated patterns confirms that the bulk product has the same crystal structure as the single crystal analyzed and is free from crystalline impurities. researchgate.net This verification is a critical step in the characterization of new polymeric materials derived from this compound, ensuring that the intended framework has been successfully assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. By analyzing the magnetic environments of the ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ethyl ester groups give rise to a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, resulting from coupling to the two methylene protons. The integration of these signals (4H for aromatic, 4H for methylene, and 6H for methyl) confirms the stoichiometry of the protons in the molecule and can be used to assess its purity.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.05 | d (Doublet) | 4H | Aromatic H (ortho to -COOEt) |
| ~7.05 | d (Doublet) | 4H | Aromatic H (ortho to -O-) |
| 4.38 | q (Quartet) | 4H | -OCH₂CH₃ |
| 1.40 | t (Triplet) | 6H | -OCH₂CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. rsc.orgrsc.org Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. Due to the molecule's symmetry, only eight distinct carbon signals are expected: four for the aromatic carbons, one for the carbonyl carbon, one for the ether-linked aromatic carbon, and two for the ethyl group carbons.
The carbonyl carbon of the ester appears at the most downfield position. The four aromatic carbon signals can be assigned based on their electronic environment and by comparison with data from related structures like Dimethyl biphenylether-4,4'-dicarboxylate. rsc.org The carbons of the ethyl group appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the definitive assignment of each signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~165.5 | C=O (Ester) |
| ~160.5 | Aromatic C-O (Ether) |
| ~132.0 | Aromatic C-H (ortho to -COOEt) |
| ~125.5 | Aromatic C-COOEt (Quaternary) |
| ~118.5 | Aromatic C-H (ortho to -O-) |
| ~61.2 | -OCH₂CH₃ |
| ~14.4 | -OCH₂CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. rsc.org Actual values may vary depending on the solvent and experimental conditions.
For more complex, unsymmetrical derivatives of this compound where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals in a COSY spectrum indicates that those protons are spin-coupled. This would be used to definitively link the quartet and triplet signals of an ethyl group and to trace the connectivity between adjacent protons in a substituted aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific ¹H signal to a specific ¹³C signal, providing an unambiguous assignment of the carbon skeleton by "walking" along the molecule's H-C bonds. This is particularly powerful for assigning the closely spaced aromatic CH signals to their corresponding carbon atoms.
Together, these advanced NMR techniques provide an exhaustive and reliable method for confirming the constitution of this compound and its more complex analogues.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds.
The IR spectrum of this compound is characterized by a series of absorption bands that correspond to specific functional groups and bond vibrations within the molecule. A prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching of the ester groups. Due to the aromatic nature of the ester, this peak is typically observed in the region of 1720-1700 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a characteristic asymmetric stretching vibration, which gives rise to a strong band around 1240-1250 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range. The corresponding aromatic C=C stretching vibrations manifest as several sharp bands of variable intensity in the 1610-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl groups are observed as strong bands in the 2980-2850 cm⁻¹ range.
A detailed assignment of the principal vibrational bands for this compound is presented in the interactive data table below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | 3100-3050 | Weak to Medium |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong |
| Carbonyl (C=O) Stretch | 1720-1700 | 1720-1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1610-1450 | 1610-1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1250-1240 | - | Strong |
| C-O Stretch (Ester) | 1300-1100 | 1300-1100 | Medium |
Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid or liquid) and the specific instrumentation used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. With a molecular formula of C₁₈H₁₈O₅, the expected exact mass of the molecular ion [M]⁺ is approximately 314.1154 g/mol . bldpharm.com
Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation, providing structural confirmation. The molecular ion peak, [M]⁺, is anticipated to be observed, though its intensity may be moderate due to the lability of the ester and ether functional groups.
The primary fragmentation pathways are predicted to involve the cleavage of the ester and ether bonds. A common fragmentation for esters is the loss of the alkoxy group (-OCH₂CH₃), leading to the formation of an acylium ion. For this compound, this would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺. Another typical fragmentation is the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃), resulting in a fragment at [M - 73]⁺.
Cleavage of the ether bond is also a significant fragmentation route for aromatic ethers. blogspot.comwhitman.edu This can occur via two main pathways: cleavage of the C-O bond to generate a phenoxy radical and a corresponding cation, or cleavage of the aryl-O bond. The fragmentation of the ether linkage in this compound can lead to a variety of charged species, further complicating the spectrum but also providing rich structural information.
A plausible fragmentation pattern for this compound is summarized in the interactive data table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 314 | [C₁₈H₁₈O₅]⁺ | Molecular Ion [M]⁺ |
| 269 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 241 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 195 | [C₁₂H₇O₂]⁺ | Cleavage of the ether bond and subsequent rearrangement |
| 165 | [C₉H₅O₃]⁺ | Further fragmentation of larger ions |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |
Thermal Analysis Techniques in Polymer and MOF Research
The thermal stability and phase behavior of materials derived from this compound, such as polyesters and metal-organic frameworks (MOFs), are critical for their application. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to investigate these properties.
DSC is employed to determine the temperatures of phase transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of polymers synthesized using this compound. For amorphous or semi-crystalline polyesters incorporating the 4,4'-oxydibenzoate moiety, the Tg is a key parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of the flexible ether linkage in the monomer unit is expected to influence the Tg of the resulting polymer, generally leading to lower Tg values compared to analogous polymers with more rigid linkers.
In the context of MOFs, DSC can be used to study the thermal events associated with the removal of guest solvent molecules from the pores and the subsequent thermal stability of the framework.
A representative DSC data table for a hypothetical amorphous polyester (B1180765) derived from this compound is provided below.
| Thermal Property | Temperature (°C) | Description |
| Glass Transition (Tg) | 150 - 180 | Onset of segmental motion in the amorphous polymer chains |
| Crystallization (Tc) | Not observed | Indicates an amorphous or slowly crystallizing polymer |
| Melting (Tm) | Not applicable | No sharp melting endotherm for a fully amorphous polymer |
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and degradation profile. For polymers and MOFs synthesized from this compound, TGA is used to determine the onset of decomposition, which is a critical factor for their processing and end-use applications.
A typical TGA curve for a polyester based on this compound would show an initial stable region, followed by a significant weight loss corresponding to the decomposition of the polymer backbone at elevated temperatures. The temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively) is often used as a measure of the onset of thermal degradation. The presence of the aromatic rings and the ether linkage in the polymer backbone generally imparts good thermal stability.
For MOFs, TGA can reveal the temperature at which coordinated solvent molecules are lost, followed by the decomposition of the organic linker and the collapse of the framework structure.
A typical TGA data table for a hypothetical polyester based on this compound is presented below.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Initial Decomposition | 350 - 450 | ~ 40 | Scission of ester and ether linkages |
| Main Decomposition | 450 - 600 | ~ 35 | Breakdown of aromatic backbone |
| Final Residue | > 600 | ~ 25 | Formation of stable char |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure of molecules. For Diethyl 4,4'-oxydibenzoate, DFT calculations can elucidate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, which are fundamental to understanding its stability and reactivity.
Studies on analogous compounds, such as diphenyl ether and its halogenated derivatives, offer significant insights. DFT calculations at the B3LYP/6-31G* level have been used to analyze the structural and thermodynamic parameters of polychlorinated diphenyl ethers (PCDEs). sioc-journal.cn These studies found a high correlation between properties like mean polarizability (α), enthalpy (HӨ), and entropy (SӨ) and the number and position of substituent atoms. sioc-journal.cn For instance, the energy of the highest occupied molecular orbital (EHOMO) showed a strong correlation with the number of chlorine substituents. sioc-journal.cn Similarly, research on para-halogenated diphenyl ethers using the B3LYP/6-31(d) level of theory revealed that different halogen substituents significantly affect the charge distribution across the molecule, particularly at the para-carbon positions relative to the ether linkage. nih.gov
Table 1: Representative Calculated Electronic Properties for Diphenyl Ether Derivatives (Illustrative) Note: This table presents illustrative data from studies on analogous compounds to demonstrate the type of information gained from DFT calculations. Specific values for this compound would require dedicated computation.
| Compound | Method/Basis Set | Property | Calculated Value | Reference |
|---|---|---|---|---|
| Diphenyl Ether | B3LYP/6-311G | Dipole Moment | 1.224 D | researchgate.net |
| Polychlorinated Diphenyl Ethers (PCDEs) | B3LYP/6-31G* | EHOMO | Correlates with number of Cl atoms (r²=0.9362) | sioc-journal.cn |
| Polybrominated Diphenyl Ethers (PBDEs) | DFT | Polarisability Anisotropy | Highly dependent on bromination pattern | tandfonline.com |
| 4,4′-diaminodiphenyl-ether | DFT | Transmission (related to conductance) | Calculated across energy spectrum | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis
The three-dimensional structure and flexibility of this compound are largely dictated by the torsional angles of the central C-O-C ether linkage and the C-C bonds connecting the phenyl rings to the ester groups. Molecular Dynamics (MD) simulations, often complemented by DFT energy calculations, are the primary tools for exploring the conformational landscape of such flexible molecules.
The conformational analysis of the parent diphenyl ether molecule has been a subject of numerous theoretical studies. These investigations, using both semiempirical methods and DFT, have mapped the potential energy surface related to the torsion of the two phenyl rings. cdnsciencepub.comcdnsciencepub.com These studies show a broad, flat energy minimum, indicating significant conformational flexibility. For diphenyl ether, the equilibrium conformation is a non-planar, twisted structure. DFT calculations at the Becke3LYP/6-31G(d) level predict a C₂-symmetrical minimum structure with torsional angles around 57°. cdnsciencepub.com
For this compound, the rotational freedom around the ether bond would be similarly prominent. MD simulations can track the time evolution of these dihedral angles, revealing the preferred conformations and the energy barriers for interconversion. Such simulations can be performed in various environments (in vacuum, in a solvent, or in a polymer matrix) to understand how intermolecular interactions influence the molecular shape. The principles used in the conformational analysis of aromatic polyesters, such as Poly(ethylene terephthalate) (PET), are also highly relevant. These studies often use a combination of MD simulations and the Rotational Isomeric State (RIS) model to predict chain flexibility and persistence length based on the conformational preferences of monomer units. kpi.uajst.go.jp
Table 2: Calculated Torsional Angles and Energy Barriers for Diphenyl Ether (DPE) as a Model for the Core of this compound
| Method | Minimum Energy Conformation (Torsional Angles) | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Becke3LYP/6-31G(d) | ~57°, ~57° (C₂ symmetry) | Low, with a broad minimum between 25° and 50° | cdnsciencepub.com |
| AM1 | ~35°, ~35° | Not specified, but surface shows large, flat minimum | cdnsciencepub.com |
| Gas-phase electron diffraction (experimental) | 62°, 34(7)° (asymmetrical) | N/A | researchgate.net |
Prediction of Reactivity and Reaction Pathways
Theoretical modeling is instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity can be inferred from its electronic structure and by studying known reactions of its functional groups.
The primary sites for chemical reactions are the ester groups and the aromatic rings.
Ester Groups: The carbonyl carbons of the ester groups are electrophilic and are susceptible to nucleophilic attack, most commonly leading to hydrolysis (saponification) under basic conditions to yield 4,4'-oxydibenzoic acid and ethanol (B145695).
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). researchgate.net The reactivity and regioselectivity of these substitutions are governed by the activating/deactivating nature of the ether oxygen and the ester groups. The ether oxygen is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. DFT calculations of the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can map these reactive sites and predict the most likely positions for electrophilic attack.
Ether Linkage: The C-O bonds of the diphenyl ether linkage are generally robust but can be cleaved under harsh conditions or via specific photochemical pathways. nih.gov Computational studies on diaryl ether formation, often involving base-catalyzed or palladium-catalyzed reactions, use DFT to calculate reaction barriers and investigate the stability of intermediates like Meisenheimer complexes, providing insight into the reverse cleavage reaction. nih.govorganic-chemistry.org
Modern computational approaches can automatically search for and map complex reaction networks, identifying the most kinetically favorable pathways from reactants to products, which could be applied to predict the degradation or transformation products of this compound. rsc.org
Design and Optimization of this compound-Based Materials
This compound is a valuable monomer for the synthesis of high-performance polymers, particularly aromatic polyesters and polyamides. The unique properties of these polymers are directly linked to the structure of the monomer. The diphenyl ether unit imparts a combination of thermal stability and flexibility due to the bent C-O-C linkage, which disrupts close chain packing and can improve solubility and processability. mdpi.com
Computational chemistry plays a crucial role in the in silico design of new materials based on this monomer. By building models of polymer chains derived from this compound, researchers can predict key material properties before any synthesis is attempted.
Molecular Dynamics (MD) simulations can be used to model the amorphous and crystalline phases of the resulting polymers, allowing for the prediction of properties like the glass transition temperature (Tg), density, and mechanical moduli. nih.govacs.org
Periodic DFT simulations on polymer crystal models can be used to calculate mechanical properties like Young's modulus with high accuracy. nih.govacs.org
By systematically modifying the co-monomers used in polymerization with this compound, a library of virtual polymers can be created and screened for desired properties, accelerating the discovery of new materials for specific applications.
For example, studies on Poly(ether ether ketone) (PEEK), which also contains diphenyl ether linkages, have successfully used computational models to describe its flow behavior and thermo-mechanical properties, demonstrating the predictive power of these theoretical approaches. tandfonline.comcdnsciencepub.comkpi.uanih.gov
Force Field Development for Polymer and MOF Simulations
Large-scale MD simulations of polymers or Metal-Organic Frameworks (MOFs) incorporating the this compound unit rely on accurate force fields. A force field is a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. wikipedia.org While general-purpose force fields like AMBER or OPLS exist, they may lack specific, highly accurate parameters for the unique chemical environment of a given monomer. nih.govosf.io
Therefore, for high-fidelity simulations, it is often necessary to develop custom force field parameters. This process typically involves:
Quantum Mechanics (QM) Calculations: DFT is used to calculate key properties of the monomer or small oligomers. This includes optimizing the geometry, calculating the potential energy surface for bond rotations (especially the dihedral angles of the ether linkage), and determining the distribution of partial atomic charges using methods like Restrained Electrostatic Potential (RESP). nih.gov
Parameter Fitting: The force field parameters (e.g., equilibrium bond lengths, angles, dihedral terms, and Lennard-Jones parameters) are then adjusted to reproduce the QM data as closely as possible. osf.iokbhgroup.in
Validation: The newly developed force field is tested by running MD simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization, glass transition temperature) against available experimental data. osf.io
This meticulous process ensures that the simulations can accurately capture the behavior of materials built from this compound, enabling reliable predictions of their structure and properties.
Emerging Research Directions and Future Perspectives
Rational Design of Diethyl 4,4'-oxydibenzoate-Derived Advanced Materials
The rational design of advanced materials derived from this compound is a burgeoning field, with a significant focus on the development of high-performance liquid crystals and polymers. The inherent rigidity and symmetrical nature of the this compound core make it an excellent building block for liquid crystalline materials. The molecular architecture of these liquid crystals can be precisely tuned by modifying the terminal alkyl chains and introducing different functional groups, which allows for the control of their mesomorphic properties. researchgate.nettandfonline.com The goal is to create materials with specific transition temperatures, optical anisotropy, and dielectric properties for applications in displays and sensors. tandfonline.com
Another key area of rational design involves the incorporation of this compound moieties into polymer backbones. This can lead to polymers with enhanced thermal stability and mechanical strength. For instance, the introduction of such rigid aromatic units can increase the glass transition temperature of polymers, making them suitable for high-temperature applications. Research is also directed towards the synthesis of dynamic liquid crystal elastomers (DLCEs) which exhibit thermally triggered two-way shape-memory behavior. digitellinc.com
The design principles for these advanced materials often revolve around establishing clear structure-property relationships. Key design parameters include the nature of the central linkage, the type and position of substituents on the aromatic rings, and the length and flexibility of the terminal groups.
Table 1: Design Strategies for this compound-Derived Advanced Materials
| Material Type | Design Strategy | Target Properties | Potential Applications |
| Liquid Crystals | Modification of terminal alkyl chains, introduction of lateral substituents. | Tunable mesophase behavior, optimized optical and dielectric properties. | High-resolution displays, optical switches, sensors. |
| High-Performance Polymers | Incorporation of the rigid core into polymer backbones. | Enhanced thermal stability, improved mechanical strength. | Automotive components, aerospace materials, electronic substrates. |
| Dynamic Liquid Crystal Elastomers | Integration into polymer networks with dynamic covalent bonds. | Shape-memory effects, reprocessability, stress dissipation. | Soft robotics, adaptive adhesives, smart textiles. |
| Non-linear Optical Materials | Introduction of donor-acceptor groups to the aromatic core. | High non-linear optical coefficients. | Optical data storage, frequency conversion. |
Interdisciplinary Research with Soft Matter and Supramolecular Chemistry
The unique properties of this compound and its derivatives place them at the intersection of chemistry, physics, and materials science, fostering interdisciplinary research, particularly in the fields of soft matter and supramolecular chemistry. Soft matter, which includes liquid crystals, polymers, and gels, is characterized by its susceptibility to thermal fluctuations and external fields. nih.gov The ability of this compound derivatives to form liquid crystalline phases makes them ideal candidates for studying the fundamental principles of self-assembly and phase transitions in soft matter systems. nih.gov
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to creating complex and functional materials from this compound-based building blocks. The ether linkage and ester groups in these molecules can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with appropriate functionalization). These interactions can be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures, such as fibers, gels, and vesicles. The principles of supramolecular chemistry are also being applied to develop self-healing materials, where reversible non-covalent bonds allow for the autonomous repair of damage. acs.org
The interdisciplinary nature of this research is highlighted by the use of techniques from both chemistry and physics to characterize the structure and dynamics of these materials over multiple length and time scales. This collaborative approach is crucial for understanding the complex behavior of these systems and for designing new materials with tailored properties.
Methodological Advancements in Characterization and Synthesis
Recent years have seen significant progress in the methods used to synthesize and characterize this compound and its derivatives. Traditional synthetic routes, such as the Williamson ether synthesis, are being refined and supplemented by more advanced techniques. nih.gov For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been adapted for the efficient formation of diaryl ether linkages under milder conditions. organic-chemistry.org The use of nano-sized metal catalysts in Ullmann-type coupling reactions is also gaining traction, as these catalysts offer high surface area and reactivity, leading to faster and more efficient syntheses. rsc.org
Advances in characterization techniques have been equally important in driving research forward. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has become an indispensable tool for the unambiguous structural elucidation of complex derivatives. researchgate.net X-ray diffraction studies on single crystals of this compound derivatives have provided detailed information about their molecular conformation and packing in the solid state. researchgate.netnih.gov This information is crucial for understanding the relationship between molecular structure and macroscopic properties.
Furthermore, techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are routinely used to investigate the liquid crystalline properties of these materials, allowing for the precise determination of phase transition temperatures and the identification of different mesophases.
Table 2: Advanced Synthetic and Characterization Methods
| Method | Description | Application in this compound Research |
| Synthesis | ||
| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction for the formation of C-O bonds. | Efficient synthesis of diaryl ethers under mild conditions. organic-chemistry.org |
| Ullmann Condensation with Nano-catalysts | A copper-catalyzed reaction for diaryl ether synthesis, enhanced by the use of nano-sized catalysts. | Increased reaction rates and yields, and milder reaction conditions. rsc.org |
| Microwave-assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. | Rapid and efficient synthesis of derivatives. organic-chemistry.org |
| Characterization | ||
| 2D NMR Spectroscopy | Provides detailed information about the connectivity of atoms in a molecule. | Unambiguous structure determination of complex derivatives. researchgate.net |
| Single-Crystal X-ray Diffraction | Determines the precise arrangement of atoms in a crystalline solid. | Elucidation of molecular conformation and crystal packing. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in a material. | Determination of melting points and liquid crystal phase transition temperatures. |
| Polarized Optical Microscopy (POM) | Used to observe the textures of anisotropic materials like liquid crystals. | Identification and characterization of different liquid crystalline phases. |
Theoretical Contributions to Understanding Structure-Function Relationships
Theoretical and computational studies are playing an increasingly vital role in complementing experimental research on this compound and its derivatives. These theoretical approaches provide fundamental insights into the relationships between molecular structure and material function, which can be challenging to obtain through experiments alone. Computational chemistry methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are being used to predict the geometric and electronic structures of these molecules, as well as their conformational preferences.
These theoretical models can help to explain the observed physical properties of these materials. For example, computational studies can be used to predict the mesomorphic behavior of this compound derivatives by simulating their behavior at different temperatures and identifying the conditions under which liquid crystalline phases are stable. This can help to guide the design of new liquid crystals with desired properties.
Theoretical studies are also contributing to a deeper understanding of the non-covalent interactions that govern the self-assembly of these molecules in supramolecular structures. By modeling these interactions, researchers can predict how changes in molecular structure will affect the resulting supramolecular architecture. This knowledge is crucial for the rational design of functional supramolecular materials. The synergy between theoretical predictions and experimental validation is accelerating the discovery and development of new materials based on the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for Diethyl 4,4'-oxydibenzoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of 4,4'-oxydibenzoic acid. A modified protocol involves dissolving 4,4'-oxydibenzoic acid (15.5 mmol) in anhydrous ethanol (70 mL) under nitrogen, with concentrated H₂SO₄ (1.0 mL) as a catalyst. The mixture is refluxed at 70°C for 24 hours, yielding a white precipitate. Cooling, filtration, and washing with cold ethanol afford the product in ~96% yield . Key variables affecting yield include:
- Catalyst choice : H₂SO₄ vs. other acids (e.g., HCl).
- Reaction time : Extended time (>24 h) may degrade the product.
- Temperature : Lower temperatures (<70°C) reduce esterification efficiency.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz) in acetone-d₆ confirms purity: δ 7.18 (d, J = 8.9 Hz, aromatic H), 8.07 (d, J = 8.8 Hz, ester-adjacent H), and 3.88 (s, ethoxy CH₃) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming esterification and aromatic substitution patterns. Ethoxy protons appear as singlets at δ ~3.88 ppm, while aromatic protons show distinct coupling patterns .
- FTIR : Peaks at ~1700–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch) validate ester formation.
- Elemental Analysis : Matches calculated C, H, and O percentages (C: ~72.5%, H: 6.1%, O: 21.4%).
- Melting Point : A sharp melting range (e.g., 111–113°C) confirms purity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD using programs like SHELXL or OLEX2 is critical for structural elucidation. Key steps include:
Data Collection : Use a Bruker APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections at low temperature (e.g., 162 K) to minimize thermal motion .
Structure Solution : Employ direct methods (SHELXS) for phase determination. For disordered ethoxy groups, apply constraints (e.g., ISOR, DELU) .
Refinement : Refine anisotropic displacement parameters for non-H atoms. H atoms are placed in calculated positions (riding model) with Uiso = 1.2Ueq(C/N/O) .
Example metrics: R1 = 0.049, wR2 = 0.136, S = 1.05 .
Q. What role does this compound play in coordination polymers, and how do supramolecular interactions influence material properties?
- Methodological Answer : The compound acts as a flexible bridging ligand in coordination polymers. In a Mn(II) complex, the oxydibenzoate anion links dinuclear Mn units into 1D chains via µ₃-coordination. Hydrogen bonds (N–H···O, O–H···O) extend these into 2D networks . Synthesis : Hydrothermal reaction of MnCl₂, norfloxacin, and 4,4'-oxydibenzoic acid at 433 K for 72 hours yields crystals . Analysis : Topological analysis (e.g., using TOPOS) reveals network connectivity, while Hirshfeld surfaces quantify intermolecular interactions (e.g., O···H contacts).
Q. How can researchers reconcile contradictory data in this compound synthesis and characterization?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Methanol vs. ethanol alters reaction kinetics and purity. Ethanol may reduce side reactions compared to methanol .
- Crystallization Conditions : Slow evaporation vs. hydrothermal methods yield different polymorphs. For example, monoclinic vs. orthorhombic packing (space groups P21/n vs. Pbca) .
- Analytical Variability : NMR solvent (CDCl₃ vs. acetone-d₆) shifts proton signals. Cross-validate with FTIR and elemental analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
